4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-19(2)26(22,23)14-7-5-13(6-8-14)17(21)18-12-15(24-10-9-20)16-4-3-11-25-16/h3-8,11,15,20H,9-10,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUDYDNDUJNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamoyl chloride.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is typically introduced through etherification reactions.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction of the benzamide core may produce primary amines.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which disrupts nucleic acid synthesis and leads to bacterial cell death.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
A notable study demonstrated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing significant reductions in biofilm formation at sub-MIC concentrations, indicating its potential for treating persistent infections caused by biofilm-forming bacteria .
Anticancer Applications
Emerging research suggests that this compound possesses anticancer properties. It has shown efficacy against various cancer cell lines, primarily through mechanisms that induce apoptosis and inhibit cell proliferation.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
In vitro studies have demonstrated that the compound significantly reduces cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analyses confirmed increased levels of cleaved PARP and caspase-3 in treated cells .
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the compound's effectiveness against MRSA indicated a significant reduction in biofilm formation, suggesting its potential utility in treating chronic infections associated with biofilms.
- Anticancer Research : In vitro investigations revealed that the compound effectively induces apoptosis in MCF-7 cells, highlighting its promise as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the dimethylsulfamoyl and thiophene rings may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 349.40 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophenes have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL for effective compounds .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 |
| A31 | Aspergillus fumigatus | 0.25 |
| A33 | Cryptococcus neoformans | 0.5 |
The mechanism by which 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors within microbial cells. The presence of the hydroxyethoxy and thiophene groups may enhance binding interactions, leading to inhibition of critical biological pathways in target organisms.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic profiles, with moderate metabolic stability and low toxicity profiles in vitro .
Case Studies
-
Antifungal Efficacy :
A study conducted on a series of thiophene derivatives demonstrated that compounds similar to 4-(dimethylsulfamoyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide showed promising antifungal activity, particularly against Candida albicans and Aspergillus fumigatus. The high metabolic stability observed in these derivatives suggests potential for further clinical development . -
Antibacterial Properties :
Another investigation into related compounds revealed significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The results indicated that modifications in the chemical structure could enhance the antibacterial efficacy of these compounds .
Q & A
Q. What synthetic strategies are employed for introducing the dimethylsulfamoyl group into this compound?
The dimethylsulfamoyl group is typically introduced via sulfonylation reactions. For example, chlorosulphonic acid or dimethylsulfamoyl chloride can react with a benzamide precursor under basic conditions (e.g., sodium carbonate in THF/water). Purification often involves column chromatography or recrystallization, as seen in analogous sulfonamide syntheses .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
- IR spectroscopy : Identifies sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functional groups.
- NMR (¹H/¹³C) : Thiophene protons appear as distinct aromatic signals (δ 7–8 ppm), while the hydroxyethoxy group shows resonances near δ 3.5–4.5 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula. Studies on similar benzamide derivatives utilized these methods for structural confirmation .
Q. What reaction conditions optimize the formation of the thiophene-ethylamine intermediate?
Thiophene-containing intermediates are synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(thiophen-2-yl)ethylamine with ethylene oxide derivatives under anhydrous conditions (e.g., DCM, triethylamine) can yield the hydroxyethoxy-thiophene moiety. Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the hydroxyethoxy group in biological activity?
SAR studies involve synthesizing analogs with modified ether chains (e.g., replacing hydroxyethoxy with methoxy or alkyl groups). Biological assays (e.g., receptor binding or enzyme inhibition) can compare potency. For instance, highlights that hydrophilic substituents like hydroxyethoxy enhance solubility, which may improve bioavailability in vitro .
Q. What methodologies address discrepancies in reported antimicrobial activity across similar benzamide derivatives?
Contradictory data may arise from variations in:
- Assay conditions (e.g., bacterial strains, concentration ranges).
- Compound purity : HPLC or LC-MS analysis (as in ) ensures >95% purity.
- Structural nuances : Minor substituent changes (e.g., sulfamoyl vs. sulfonamide) drastically alter activity. Systematic retesting under standardized protocols is recommended .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., using AutoDock Vina) or molecular dynamics simulations can model interactions with enzymes or receptors. For example, the sulfamoyl group may form hydrogen bonds with active-site residues, while the thiophene moiety contributes to hydrophobic interactions. Validation requires correlation with experimental IC₅₀ or Ki values .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Reverse-phase chromatography : Effective for polar derivatives (e.g., using methanol/water gradients with 0.1% formic acid).
- Recrystallization : Suitable for high-purity isolation if the compound crystallizes well (e.g., from ethanol/water mixtures). Studies in achieved 61% yield using reverse-phase methods, emphasizing their utility for complex benzamides .
Q. How should researchers mitigate hydrolysis of the sulfamoyl group during storage?
Store the compound in anhydrous conditions (desiccator, under nitrogen) at –20°C. Stability tests via TLC or NMR at intervals can monitor degradation. Buffered solutions (pH 6–7) are recommended for in vitro assays to prevent acidic/basic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
